2-Chloroethyl phenyl sulfone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

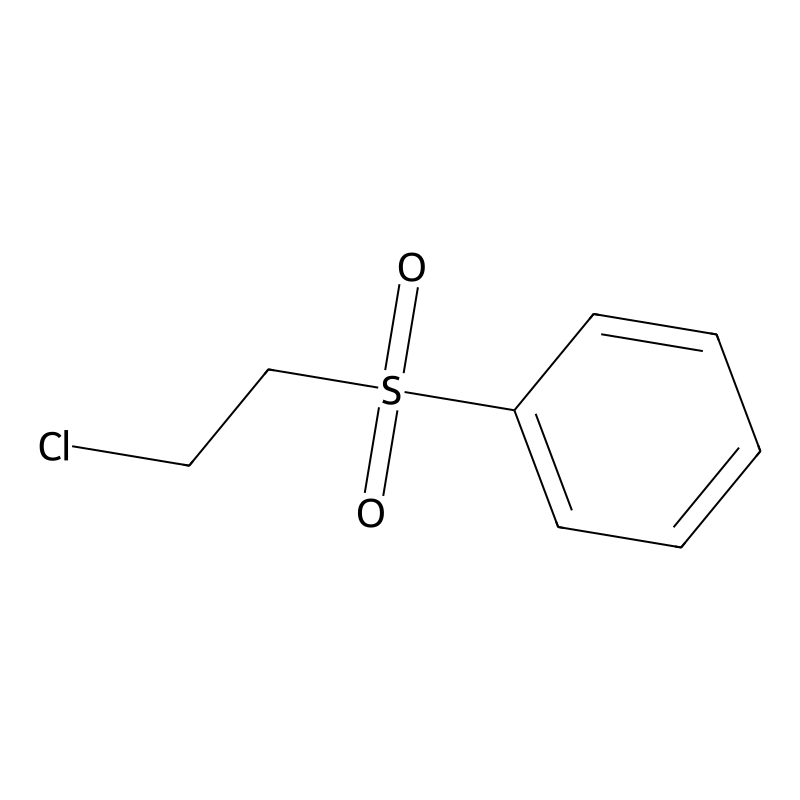

2-Chloroethyl phenyl sulfone is an organic compound with the molecular formula C₈H₉ClO₂S and a CAS number of 938-09-0. It is characterized by a sulfone group attached to a phenyl ring and a chloroethyl substituent. This compound appears as a colorless to pale yellow liquid with a melting point ranging from 55 to 57 °C and a boiling point of 168 to 174 °C at reduced pressure. Its density is approximately 1.286 g/cm³, and it has a refractive index of 1.536 .

The structure of 2-chloroethyl phenyl sulfone can be represented as follows:

textCl |C6H5-S(=O)(=O)-CH2-CH2

This compound is primarily utilized for scientific research purposes, particularly in studies related to chemical warfare agents and their decontamination .

Currently, there is no scientific research readily available describing a specific mechanism of action for 2-Chloroethyl phenyl sulfone.

- Nucleophilic Substitution: The chloroethyl group can be substituted by amines, leading to the formation of sulfonamide products.

- Degradation Reactions: Under certain conditions, such as exposure to ultraviolet light, 2-chloroethyl phenyl sulfone can undergo photodegradation, which has been studied for its potential applications in decontaminating chemical warfare agents .

Research indicates that 2-chloroethyl phenyl sulfone exhibits biological activity, particularly in relation to its potential toxicity and effects on biological systems. It is considered toxic upon inhalation or skin contact, classified under risk codes that indicate its corrosive nature .

Studies have also explored its use as a stimulant in bioassays for detecting mustard agents, highlighting its relevance in toxicological assessments and environmental monitoring .

The synthesis of 2-chloroethyl phenyl sulfone typically involves the reaction between phenyl sulfone and 2-chloroethyl chloride. The general synthetic route can be outlined as follows:

- Starting Materials: Phenyl sulfone and 2-chloroethyl chloride.

- Reaction Conditions: The reaction is usually conducted in an aprotic solvent at controlled temperatures (typically between -30 °C and 70 °C) to facilitate the nucleophilic substitution process.

- Product Isolation: After the reaction completion, the product can be purified using standard organic chemistry techniques such as recrystallization or chromatography .

2-Chloroethyl phenyl sulfone finds applications primarily in research settings, particularly in:

- Chemical Warfare Agent Studies: It serves as a model compound for studying the behavior and degradation of sulfur mustard agents.

- Decontamination Research: Its photochemical properties are explored for developing methods to decontaminate environments affected by chemical warfare agents .

- Synthetic Chemistry: It acts as an intermediate in synthesizing various pharmaceutical compounds and sulfonamide derivatives.

Interaction studies involving 2-chloroethyl phenyl sulfone often focus on its reactivity with biological molecules and its potential toxicological effects. Research has indicated that this compound can interact with nucleophiles such as amino acids, leading to modifications that may affect protein function. These interactions are critical for understanding its biological implications and safety profiles .

Several compounds share structural or functional similarities with 2-chloroethyl phenyl sulfone. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Phenyl sulfone | Contains a phenyl ring with a sulfone group | Lacks the chloroethyl substituent |

| 2-Chloroethyl phenyl sulfide | Similar chloroethyl group but different sulfur bonding | Often used in toxicology studies |

| Sulfur mustard | Contains similar chloroalkyl groups | Known for its use as a chemical warfare agent |

| Benzene sulfonic acid | Contains a sulfonic acid group | More acidic properties compared to sulfones |

The uniqueness of 2-chloroethyl phenyl sulfone lies in its specific combination of a chloroethyl group attached to a phenyl sulfone structure, which enhances its reactivity and applicability in studies related to chemical warfare agents and their decontamination processes.

XLogP3

GHS Hazard Statements

H301 (88.64%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (88.64%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (13.64%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H331 (88.64%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic